molecular formula C27H26N2OS B2734602 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 681279-51-6

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2734602
CAS No.: 681279-51-6
M. Wt: 426.58
InChI Key: WAKJJONFIMVYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H26N2OS and its molecular weight is 426.58. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Evaluation

Indole derivatives, including those with structural similarities to 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-(indolin-1-yl)ethanone, have been explored for their anticonvulsant properties. Ahuja and Siddiqui (2014) synthesized a series of indole C-3 substituted derivatives and evaluated their anticonvulsant activity, finding significant activity in maximal electroshock tests and subcutaneous pentylenetetrazole screens, indicating potential for further development as anticonvulsant agents (Ahuja & Siddiqui, 2014).

Anticandidal Activity and Cytotoxicity

Kaplancıklı et al. (2014) synthesized 14 different 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives and screened them for anticandidal activity and cytotoxic effects. Some compounds exhibited potent anticandidal agents with weak cytotoxicities, demonstrating the potential for the development of new anticandidal drugs (Kaplancıklı et al., 2014).

Peptide Synthesis

Tun-kyi (1978) explored the use of 2-thiopyridone for removing the Nα-o-nitrophenylsulfenyl group in peptide synthesis, showing its suitability for both conventional and solid-support synthesis, thereby highlighting a significant application in peptide chemistry (Tun-kyi, 1978).

Progesterone Receptor Modulators

Fensome et al. (2008) reported on the exploration of the 3,3-dialkyl-5-aryloxindole series for new progesterone receptor modulators, leading to the development of WAY-255348, which demonstrated potent activity in female healthcare applications, including contraception and the treatment of fibroids and endometriosis (Fensome et al., 2008).

Antimicrobial Properties

Research into indole derivatives has also shown their potential as antimicrobial agents. Gopi, Sastry, and Dhanaraju (2016) synthesized novel chalcone derivatives and found them to have excellent antioxidant and antimicrobial activities, indicating their utility in developing new treatments for infectious diseases (Gopi, Sastry, & Dhanaraju, 2016).

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2OS/c1-19-11-12-20(2)22(15-19)16-28-17-26(23-8-4-6-10-25(23)28)31-18-27(30)29-14-13-21-7-3-5-9-24(21)29/h3-12,15,17H,13-14,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKJJONFIMVYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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